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Compound of Interest

Compound Name: 6-Fluoro-5-methoxy-1H-indole

Cat. No.: B1318963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 6-Fluoro-5-methoxy-1H-indole (CAS No: 63762-83-4). Due to the limited

availability of published experimental spectra for this specific molecule, this document presents

predicted data based on the analysis of structurally similar compounds and established

principles of spectroscopic interpretation. The methodologies for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Chemical Structure and Properties
IUPAC Name: 6-Fluoro-5-methoxy-1H-indole

Molecular Formula: C₉H₈FNO

Molecular Weight: 165.17 g/mol

CAS Number: 63762-83-4[1]

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 6-Fluoro-5-methoxy-1H-
indole. These predictions are derived from the analysis of related indole structures and general

spectroscopic principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~11.1 br s - N-H (Indole)

~7.3 d J(H,F) ≈ 10 H-7

~7.2 t J ≈ 2.8 H-2

~7.1 d J(H,F) ≈ 7 H-4

~6.4 t J ≈ 2.8 H-3

~3.9 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppm Assignment

~150 (d, ¹J(C,F)) C-6

~145 (d, ²J(C,F)) C-5

~135 C-7a

~125 C-2

~122 C-3a

~110 (d, ²J(C,F)) C-7

~103 C-3

~100 (d, ³J(C,F)) C-4

~56 -OCH₃

Note: The chemical shifts and coupling constants are estimations and may vary based on

experimental conditions.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Medium N-H Stretch (Indole)

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1620-1580 Medium C=C Aromatic Ring Stretch

~1500-1400 Strong C=C Aromatic Ring Stretch

~1250 Strong Aryl-O Stretch (Asymmetric)

~1100-1000 Strong C-F Stretch

~1030 Medium Aryl-O Stretch (Symmetric)

~850-750 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

165 High [M]⁺ (Molecular Ion)

150 High [M - CH₃]⁺

122 Medium [M - CH₃ - CO]⁺

95 Medium
Fragmentation of the indole

ring

Experimental Protocols
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The following sections provide detailed methodologies for the acquisition of spectroscopic data

for 6-Fluoro-5-methoxy-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[2]

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

NMR spectra are acquired on a 400 MHz spectrometer.[2]

For ¹H NMR, spectra are typically recorded with a spectral width of 16 ppm, an acquisition

time of 4 seconds, and a relaxation delay of 1 second.[2]

Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the diamond crystal of an ATR

accessory.[2]

Data Acquisition:

The FTIR spectrum is recorded using an FTIR spectrometer equipped with an ATR

accessory.[2]

The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

A background spectrum of the clean, empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.[2]
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Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of the sample is introduced into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography.

The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.[3]

Data Acquisition:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Fluoro-5-methoxy-1H-indole.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 6-Fluoro-5-methoxy-
1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318963#spectroscopic-data-of-6-fluoro-5-methoxy-
1h-indole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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